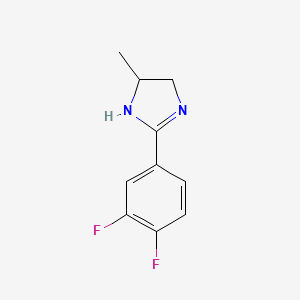![molecular formula C14H15F3O3 B13686266 Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopentanecarboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group onto a phenyl ring. One common method is the reaction of 4-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Cyclopentanecarboxylate Formation: The intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives under esterification conditions. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, where nucleophiles like amines or thiols can replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
科学的研究の応用
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct chemical properties that are valuable in designing new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride
- 4-(Trifluoromethoxy)phenyl-containing polymers
Uniqueness
Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate is unique due to its combination of a trifluoromethoxy group and a cyclopentanecarboxylate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C14H15F3O3 |
|---|---|
分子量 |
288.26 g/mol |
IUPAC名 |
methyl 1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15F3O3/c1-19-12(18)13(8-2-3-9-13)10-4-6-11(7-5-10)20-14(15,16)17/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
STHUIJDEFYJZFO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
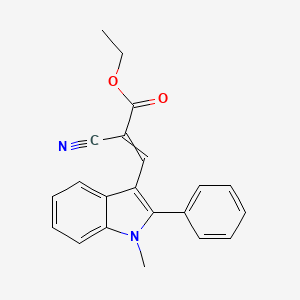
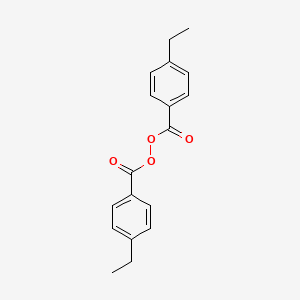

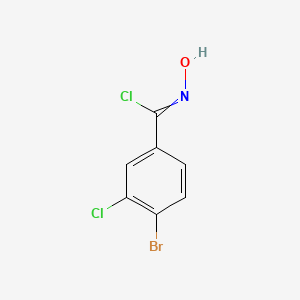
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
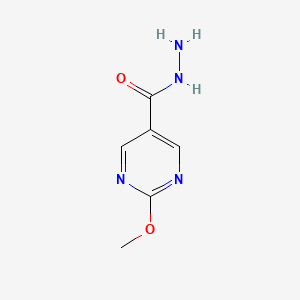
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
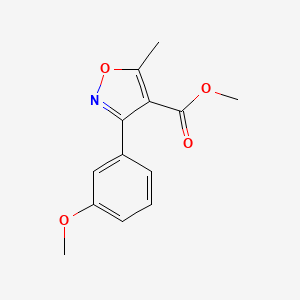
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)

